molecular formula C13H16N2O2 B14122796 6-(2-Ethoxyethoxy)quinolin-2-amine

6-(2-Ethoxyethoxy)quinolin-2-amine

Cat. No.: B14122796
M. Wt: 232.28 g/mol
InChI Key: MYICNDRMKYGRTP-UHFFFAOYSA-N
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Description

6-(2-Ethoxyethoxy)quinolin-2-amine is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of an ethoxyethoxy group attached to the quinoline ring, which imparts unique chemical properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethoxyethoxy)quinolin-2-amine typically involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration. One common method is the Combes/Conrad–Limpach reaction, which involves the condensation of a primary aryl amine with a 1,3-diketone under acidic conditions to form the quinoline ring .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic systems and green chemistry approaches to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethoxyethoxy)quinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Ethoxyethoxy)quinolin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Ethoxyethoxy)quinolin-2-amine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. For example, it may inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Chloroquinoline: A derivative with a chlorine atom at the 2-position.

    Quinoline N-oxide: An oxidized form of quinoline.

Uniqueness

6-(2-Ethoxyethoxy)quinolin-2-amine is unique due to the presence of the ethoxyethoxy group, which enhances its solubility and reactivity compared to other quinoline derivatives. This structural modification can lead to improved pharmacological properties and broader applications in various fields .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

6-(2-ethoxyethoxy)quinolin-2-amine

InChI

InChI=1S/C13H16N2O2/c1-2-16-7-8-17-11-4-5-12-10(9-11)3-6-13(14)15-12/h3-6,9H,2,7-8H2,1H3,(H2,14,15)

InChI Key

MYICNDRMKYGRTP-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC2=C(C=C1)N=C(C=C2)N

Origin of Product

United States

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